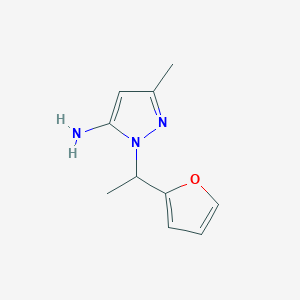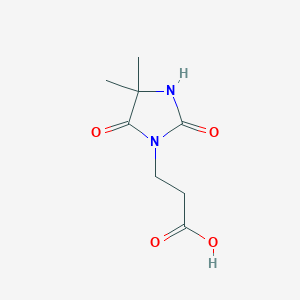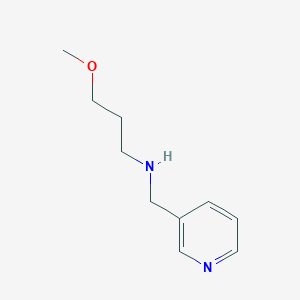
(3-Methoxy-propyl)-pyridin-3-ylmethyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3-Methoxy-propyl)-pyridin-3-ylmethyl-amine” is an organic compound based on its structure. It likely contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom, and an amine group attached to a methoxypropyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as Suzuki-Miyaura coupling or protodeboronation of pinacol boronic esters .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
Scientific Field
This application falls under the field of Organic Chemistry , specifically in the area of carbon-carbon bond forming reactions .
Application Summary
“(3-Methoxy-propyl)-pyridin-3-ylmethyl-amine” can potentially be used as an organoboron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is widely applied due to its mild and functional group tolerant reaction conditions .
Methods of Application
The SM coupling reaction involves the use of a metal catalyst, typically palladium, to facilitate the formation of a carbon-carbon bond between two different organic groups . The organoboron reagent, such as “(3-Methoxy-propyl)-pyridin-3-ylmethyl-amine”, undergoes transmetalation with palladium (II) complexes .
Results or Outcomes
The SM coupling reaction has been successful in creating carbon-carbon bonds under mild conditions . The use of organoboron reagents, like “(3-Methoxy-propyl)-pyridin-3-ylmethyl-amine”, contributes to the environmentally benign nature of this reaction .
Corrosion Inhibitor in Water Treatment
Scientific Field
This application falls under the field of Environmental Science , specifically in Water Treatment .
Application Summary
“(3-Methoxy-propyl)-pyridin-3-ylmethyl-amine” can be used as a corrosion inhibitor in water treatment applications . Corrosion inhibitors are chemicals that reduce the corrosion rate of metals and alloys .
Methods of Application
The compound can be added to the water in a water treatment system to prevent the corrosion of metal pipes and equipment .
Results or Outcomes
The use of “(3-Methoxy-propyl)-pyridin-3-ylmethyl-amine” as a corrosion inhibitor can help extend the life of water treatment systems and reduce maintenance costs .
Building Block in Pharma Applications
Scientific Field
This application falls under the field of Pharmaceutical Sciences .
Application Summary
“(3-Methoxy-propyl)-pyridin-3-ylmethyl-amine” can be used as a building block in pharmaceutical applications . It can be used in the synthesis of various pharmaceutical compounds .
Methods of Application
The compound can be used in various chemical reactions to synthesize new pharmaceutical compounds .
Results or Outcomes
The use of “(3-Methoxy-propyl)-pyridin-3-ylmethyl-amine” in pharmaceutical applications can lead to the development of new drugs and treatments .
Propiedades
IUPAC Name |
3-methoxy-N-(pyridin-3-ylmethyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-13-7-3-6-12-9-10-4-2-5-11-8-10/h2,4-5,8,12H,3,6-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQSEDOFFGXCFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCC1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390023 |
Source


|
| Record name | (3-Methoxy-propyl)-pyridin-3-ylmethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxy-propyl)-pyridin-3-ylmethyl-amine | |
CAS RN |
511237-63-1 |
Source


|
| Record name | 3-Pyridinemethanamine, N-(3-methoxypropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=511237-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Methoxy-propyl)-pyridin-3-ylmethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid](/img/structure/B1306343.png)



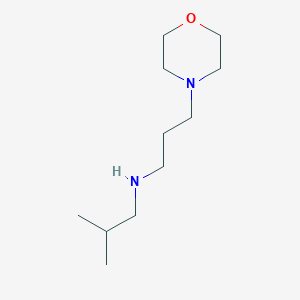
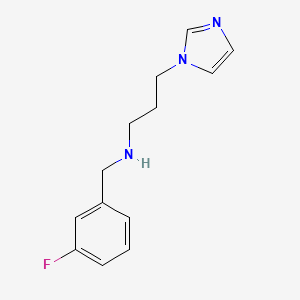

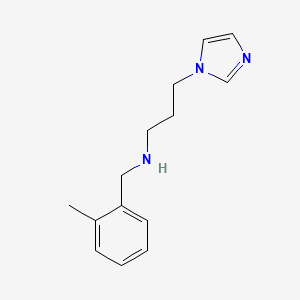
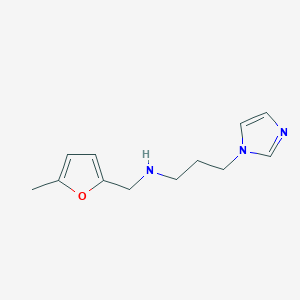
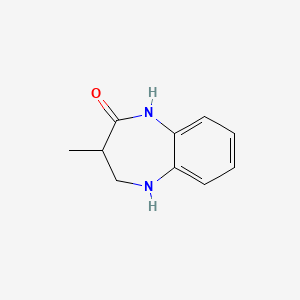
![Benzo[1,3]dioxol-5-ylmethyl-cyclohex-3-enyl-methyl-amine](/img/structure/B1306367.png)
